4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one
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Overview
Description
4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to a pyranone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one typically involves the condensation of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenyl isothiocyanate and 4-chlorophenyl imidazole share structural similarities.
Pyranone derivatives: Other pyranone compounds with different substituents can be compared in terms of their chemical and biological properties.
Uniqueness: 4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one is unique due to the specific combination of the chlorophenyl and methyl groups attached to the pyranone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
515877-13-1 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H9ClO2/c1-8-6-10(7-12(14)15-8)9-2-4-11(13)5-3-9/h2-7H,1H3 |
InChI Key |
KUUPYHZINRDRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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